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Compound of Interest

Compound Name: 1-Methyl-1H-indazol-4-ol

Cat. No.: B186704

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazol-4-ol, a
heterocyclic compound of interest to researchers, scientists, and drug development
professionals. This document covers its chemical identity, plausible synthetic routes, and
potential biological significance, drawing parallels from the well-established pharmacology of
the broader indazole class of molecules.

Chemical Identity and Properties

1-Methyl-1H-indazol-4-ol, also known by its IUPAC name, is a substituted indazole. The
indazole scaffold is a prominent feature in many biologically active compounds and is
considered a "privileged" structure in medicinal chemistry.

Identifier Value Reference

IUPAC Name 1-Methyl-1H-indazol-4-ol

4-Hydroxy-1-methyl-1H-

Synonyms indazole, Indazol-4-ol, 1-
methyl-
CAS Number 144528-23-4 [1]
Molecular Formula CsHsN20
Molecular Weight 148.16 g/mol [2]
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Plausible Synthetic Methodologies

While specific experimental protocols for the synthesis of 1-Methyl-1H-indazol-4-ol are not
readily available in the cited literature, a plausible synthetic route can be conceptualized based
on established methods for analogous indazole derivatives. A common strategy involves the
construction of the indazole ring followed by or preceded by methylation and functional group
interconversion. A potential synthetic workflow is outlined below.

Conceptual Experimental Protocol: Synthesis from 4-
Nitro-1H-indazole

A potential route to 1-Methyl-1H-indazol-4-ol could involve the N-methylation of a protected 4-
hydroxyindazole or, more practically, the conversion of a more readily available starting
material like 4-nitro-1H-indazole.

Step 1: N-Methylation of 4-Nitro-1H-indazole
This step introduces the methyl group at the N1 position of the indazole ring.

e Materials: 4-Nitro-1H-indazole, Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF),
Methyl lodide (CHsl).

e Procedure:

o To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an
inert nitrogen atmosphere at 0 °C, add a solution of 4-nitro-1H-indazole (1.0 equivalent) in
anhydrous THF dropwise.

o Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete
deprotonation.

o Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
o Allow the reaction to warm to room temperature and stir for 12-16 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC).
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o Upon completion, carefully quench the reaction by the slow addition of a saturated
agueous solution of ammonium chloride (NH4Cl).

o Extract the product with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to afford 1-methyl-4-nitro-
1H-indazole.

Step 2: Reduction of the Nitro Group to an Amine
The nitro group is reduced to an amine, which can then be converted to a hydroxyl group.

o Materials: 1-Methyl-4-nitro-1H-indazole, Palladium on Carbon (10% Pd/C), Ethanol,
Hydrogen gas.

e Procedure:

o To a solution of 1-methyl-4-nitro-1H-indazole (1.0 equivalent) in ethanol in a hydrogenation
vessel, add 10% Pd/C (10 mol %).

o Purge the vessel with hydrogen gas and stir the reaction mixture under a hydrogen
atmosphere (e.g., balloon pressure) at room temperature for 4-6 hours.[3]

o Monitor the reaction progress by TLC.

o Upon completion, filter the reaction mixture through a pad of Celite® to remove the
catalyst.[3]

o Concentrate the filtrate under reduced pressure to obtain 1-methyl-1H-indazol-4-amine.
Step 3: Diazotization and Hydrolysis to the Phenol

The amino group is converted to a diazonium salt, which is subsequently hydrolyzed to the
desired hydroxyl group.
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e Materials: 1-Methyl-1H-indazol-4-amine, Sodium Nitrite (NaNO3z), Sulfuric Acid (H2SOa),
Water.

e Procedure:

o Dissolve 1-methyl-1H-indazol-4-amine (1.0 equivalent) in an aqueous solution of sulfuric
acid at 0-5 °C.

o Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining
the temperature below 5 °C.

o Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

o Slowly heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the
corresponding phenol.

o After the evolution of nitrogen gas ceases, cool the reaction mixture.
o Neutralize the mixture and extract the product with a suitable organic solvent.
o Dry the organic layer and concentrate under reduced pressure.

o Purify the crude product by column chromatography or recrystallization to yield 1-Methyl-
1H-indazol-4-ol.

1-Methyl-1H-indazol-4-ol
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Plausible Synthetic Workflow for 1-Methyl-1H-indazol-4-ol.

Potential Biological Activity and Signaling Pathways

While direct biological data for 1-Methyl-1H-indazol-4-ol is not available in the reviewed
literature, the indazole scaffold is a core component of numerous pharmacologically active
molecules, particularly in oncology.[4][5] Derivatives of 1H-indazole have been identified as
potent inhibitors of various protein kinases.
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For instance, the compound GDC-0941, which contains a 1H-indazol-4-yl moiety, is a potent
inhibitor of Class | PI3 Kinases.[6] The PI3K/Akt signaling pathway is a critical regulator of cell
proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6]
Inhibition of this pathway by small molecules like GDC-0941 has shown promise in cancer

therapy.

Given the structural similarity, it is plausible that 1-Methyl-1H-indazol-4-ol could be
investigated for activity against protein kinases and other biological targets. The hydroxyl group
at the 4-position could potentially engage in hydrogen bonding interactions within the active site

of a target protein.
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Representative PI3K/Akt Signaling Pathway Modulated by Indazole Derivatives.
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Conclusion

1-Methyl-1H-indazol-4-ol is a member of the medicinally significant indazole family of
heterocyclic compounds. While specific data on its synthesis and biological activity are limited,
established synthetic methodologies for related compounds provide a clear path for its
preparation. The prevalence of the indazole scaffold in kinase inhibitors suggests that 1-
Methyl-1H-indazol-4-ol could be a valuable building block or lead compound for the
development of novel therapeutics, particularly in the area of oncology. Further research is
warranted to fully elucidate its chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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